molecular formula C19H21NO3 B2501899 Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1426314-56-8

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B2501899
CAS No.: 1426314-56-8
M. Wt: 311.381
InChI Key: FPHASZBUZZMBGH-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-2-carboxylic acid with 1,9-dioxa-4-azaspiro[5.5]undecane under specific conditions, such as the use of coupling agents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding naphthalene derivatives.

  • Reduction: : Reduction of the carbonyl group to form alcohols.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄, CrO₃, and H₂O₂.

  • Reduction: : Reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Naphthalene-2,3-dicarboxylic acid, Naphthalene-2,6-dicarboxylic acid.

  • Reduction: : Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol.

  • Substitution: : Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity.

Comparison with Similar Compounds

Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: can be compared to other naphthalene derivatives such as Naphthalene-2-carboxylic acid and Naphthalene-2,6-dicarboxylic acid . While these compounds share structural similarities, This compound

List of Similar Compounds

  • Naphthalene-2-carboxylic acid

  • Naphthalene-2,6-dicarboxylic acid

  • Naphthalene-2,3-dicarboxylic acid

  • Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol

Properties

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecan-4-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(17-6-5-15-3-1-2-4-16(15)13-17)20-9-12-23-19(14-20)7-10-22-11-8-19/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHASZBUZZMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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